![molecular formula C12H11Cl2N B3040150 4-[Chloro(phenyl)methyl]pyridine hydrochloride CAS No. 162248-73-9](/img/structure/B3040150.png)
4-[Chloro(phenyl)methyl]pyridine hydrochloride
Descripción general
Descripción
4-[Chloro(phenyl)methyl]pyridine hydrochloride , also known by its chemical formula C₆H₆ClNO·HCl , is a compound with intriguing properties. It belongs to the class of pyridinium salts , which have been extensively studied due to their structural diversity and relevance in natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves the chlorination of (2-chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine . The chlorination process introduces the chlorine atom at the phenylmethyl position, resulting in the formation of 4-[Chloro(phenyl)methyl]pyridine hydrochloride . The synthetic route may vary, but this is a common approach.
Molecular Structure Analysis
The molecular structure of 4-[Chloro(phenyl)methyl]pyridine hydrochloride consists of a pyridine ring with a chloro(phenyl)methyl group attached. The hydrochloride salt provides stability and solubility in aqueous solutions. The presence of the chloro group imparts reactivity and influences its biological activity .
Chemical Reactions Analysis
- Formation of Pyridinium Ylides : Under specific conditions, the compound can generate pyridinium ylides, which are valuable intermediates in organic synthesis .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Catalytic Properties in Asymmetric Synthesis
The compound has been used in the enantioselective synthesis of related pyridine derivatives. Busto, Gotor‐Fernández, and Gotor (2006) demonstrated that enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines and related structures can be prepared through chemoenzymatic routes involving this compound. They found that these derivatives exhibit important catalytic properties in stereoselective construction, highlighting its potential in asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).
Novel Derivative Synthesis
Al-Issa (2012) synthesized a series of new pyridine and fused pyridine derivatives starting from related compounds. This included the conversion of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile into various derivatives, demonstrating the versatility of pyridine-based compounds in the synthesis of novel organic molecules (Al-Issa, 2012).
Application in Fluorescent Polyimides
Huang et al. (2012) synthesized a novel pyridine-containing aromatic diamine monomer, used to create a series of polyimides. These polymers, incorporating pyridine moieties, exhibited high solubility and excellent thermal stability, suggesting applications in materials science where fluorescence and stability are crucial (Huang et al., 2012).
Corrosion Inhibition
Ji et al. (2016) investigated a Schiff base derivative with pyridine rings for its corrosion inhibition properties. The study showed that this compound is an effective mixed-type inhibitor for mild steel in acidic conditions, indicating its potential use in industrial applications for corrosion prevention (Ji et al., 2016).
Propiedades
IUPAC Name |
4-[chloro(phenyl)methyl]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN.ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h1-9,12H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXRPPJCEMIESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Chloro(phenyl)methyl]pyridine hydrochloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

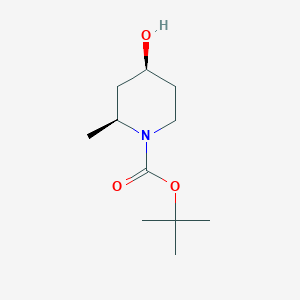
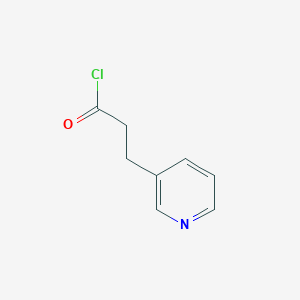
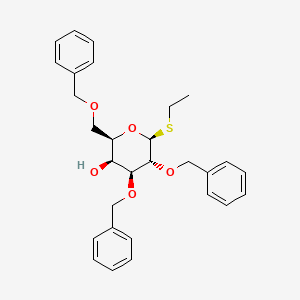


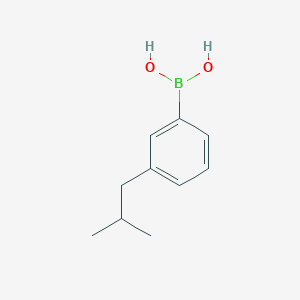
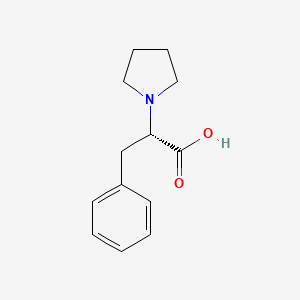


![2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B3040086.png)


![2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3040089.png)
![4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3040090.png)